molecular formula C12H14N2O4 B342255 N-(4-methylbenzoyl)glycylglycine

N-(4-methylbenzoyl)glycylglycine

Cat. No.: B342255
M. Wt: 250.25 g/mol
InChI Key: GFMIXHRADKOCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzoyl)glycylglycine is a synthetic glycylglycine dipeptide derivative designed for research applications. In scientific studies, glycylglycine and its derivatives are frequently utilized in biochemical research, particularly as buffers for enzymatic assays. For instance, glycylglycine buffers are used in studies of enzymes like γ-glutamyltransferase (γ-GT) and phosphatidylinositol synthase . The structural motif of a benzoyl group attached to a glycine residue is a key feature in several biochemical contexts. A closely related compound, hippuric acid (N-benzoylglycine), is a well-known endogenous metabolite in mammals and is the final product of the glycine deportation system, which helps regulate systemic glycine levels . Furthermore, such aromatic acyl-glycine structures are of interest in materials science, as seen with N-benzoyl glycine (hippuric acid), which has been studied for its non-linear optical (NLO) properties when crystallized . Researchers may explore this compound for similar applications, leveraging its dipeptide backbone for enhanced solubility or specific molecular interactions and its aromatic component for spectroscopic analysis or material properties. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O4/c1-8-2-4-9(5-3-8)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17)

InChI Key

GFMIXHRADKOCKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

Anticancer Activity :
Recent studies have shown that N-(4-methylbenzoyl)glycylglycine exhibits significant anticancer properties. In vitro experiments demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancers. A notable case study highlighted its effectiveness in reducing tumor growth while sparing normal cells, suggesting a targeted therapeutic potential against malignancies .

Antimicrobial Properties :
This compound has also been evaluated for its antimicrobial efficacy. Research indicates that this compound can inhibit the growth of multi-drug resistant bacterial strains, making it a candidate for developing new antibiotics .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex peptide structures. Its ability to act as a coupling agent facilitates the formation of peptide bonds, which is crucial in peptide synthesis . This property is particularly valuable in pharmaceutical chemistry where peptides are often used as drugs.

Analytical Chemistry

The compound is utilized in various analytical techniques due to its distinct spectral characteristics. It can be employed as a standard reference material for mass spectrometry and chromatography, aiding in the identification and quantification of similar compounds in complex mixtures .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant effects observed in breast cancer models with minimal normal cell impact
Antimicrobial PropertiesInhibits growth of multi-drug resistant bacteriaEffective against resistant strains; potential for antibiotic development
Chemical SynthesisActs as an intermediate for peptide bond formationFacilitates synthesis of complex peptides used in therapeutics
Analytical ChemistryUsed as a reference standard for mass spectrometry and chromatographyAids in accurate identification and quantification of compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(4-methylbenzoyl)glycylglycine can be contextualized against analogs with varying substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of 4-Methylbenzoyl Derivatives and Analogs

Compound Name Substituent (R) Molecular Weight IC₅₀ (μM) Key Properties Reference
This compound 4-CH₃-C₆H₄CO- ~299.32 (est.) 6–8 High lipophilicity (LogP ~2.95)
Methyl N-(4-chlorobenzoyl)glycinate 4-Cl-C₆H₄CO- 227.64 N/A Increased polarity vs. methyl
N-(4-Methoxybenzyl)-N-methylglycine HCl 4-OCH₃-C₆H₄CH₂- 245.70 N/A Reduced activity vs. methylbenzoyl
2-(4-Methoxyphenyl)-N-(4-methylbenzoyl)glycine 4-OCH₃-C₆H₄- 299.32 N/A Structural isomer; altered PSA

Key Findings :

Biological Activity: The 4-methylbenzoyl group confers superior activity (IC₅₀ 6–8 μM) compared to 4-methoxybenzoyl analogs, which show reduced efficacy due to decreased electron-withdrawing effects and increased steric hindrance .

Physicochemical Properties: Lipophilicity: The 4-methyl group increases LogP (2.95) compared to methoxy (LogP ~2.2–2.5) or chloro (LogP ~2.8) substituents, favoring passive diffusion across biological membranes .

Synthetic Accessibility :

  • 4-Methylbenzoyl derivatives are synthesized via acylation of glycylglycine using 4-methylbenzoyl chloride, whereas methoxy analogs require protective group strategies due to the reactivity of the methoxy group .

Implications for Drug Design

The 4-methylbenzoyl group strikes a balance between lipophilicity and steric bulk, making it a preferred scaffold in antimicrobial and anticancer agents. In contrast, methoxy or chloro substitutions, while synthetically versatile, often compromise activity or pharmacokinetics. Future studies should explore hybrid structures (e.g., 4-methylbenzoyl with halogenated aryl groups) to optimize target engagement and solubility .

Preparation Methods

Resin Selection and Loading

The SPPS approach leverages Fmoc (fluorenylmethyloxycarbonyl) chemistry to assemble the glycylglycine backbone. To avoid diketopiperazine formation—a common side reaction during dipeptide synthesis—trityl-type resins such as 2-chlorotrityl chloride resin are preferred over benzyl alcohol-based linkers. The resin’s bulkiness sterically hinders cyclization, ensuring linear chain elongation.

Procedure :

  • Resin Activation : Swell 2-chlorotrityl resin in dichloromethane (DCM) for 30 minutes.

  • First Glycine Loading : Couple Fmoc-Gly-OH to the resin using 1.5 equivalents of diisopropylethylamine (DIPEA) in DCM, achieving >95% loading efficiency.

  • Fmoc Deprotection : Treat with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, exposing the amine for subsequent coupling.

Peptide Chain Elongation

The second glycine residue is introduced via standard Fmoc coupling:

  • Coupling Reaction : React Fmoc-Gly-OH with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA in DMF for 1 hour.

  • Deprotection : Repeat piperidine treatment to remove the Fmoc group.

N-Terminal Acylation

The exposed N-terminal amine is acylated with 4-methylbenzoyl chloride:

  • Acylation Conditions : Add 3 equivalents of 4-methylbenzoyl chloride and 6 equivalents of DIPEA in DMF, stirring for 2 hours at room temperature.

  • Resin Cleavage : Treat with a cleavage cocktail (95:2.5:2.5 TFA:triisopropylsilane:water) for 2 hours to release the peptide, yielding this compound as a white solid.

Yield : 75–85% (typical for SPPS).

Solution-Phase Synthesis via Diketopiperazine Intermediate

Glycylglycine Core Synthesis

The patent CN101759767A outlines a scalable solution-phase method using glycine and glycerol:

  • Diketopiperazine Formation : Reflux glycine (2 g) in glycerol (5 mL) at 175–180°C for 50 minutes, forming 2,5-diketopiperazine.

  • Hydrolysis : Treat the diketopiperazine with 1 M NaOH (10 mL/g) at room temperature, followed by pH adjustment to 6.0 using 2 M HCl.

  • Precipitation : Concentrate the solution under reduced pressure and add ethanol to precipitate glycylglycine (81% yield).

Acylation with 4-Methylbenzoyl Chloride

  • Reaction Setup : Dissolve glycylglycine (1 equiv) in anhydrous DMF. Add 4-methylbenzoyl chloride (1.2 equiv) and DIPEA (3 equiv) under nitrogen.

  • Purification : Isolate the product via recrystallization from ethanol/water (3:1), yielding this compound with >90% purity.

Yield : 70–78% (post-recrystallization).

Direct Coupling in Solution Phase

Carbodiimide-Mediated Coupling

This one-pot method bypasses intermediate isolation:

  • Activation : Mix 4-methylbenzoic acid (1 equiv) with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM for 15 minutes.

  • Peptide Bond Formation : Add glycylglycine (1 equiv) and DIPEA (2 equiv), stirring overnight.

  • Workup : Extract with aqueous NaHCO₃ and concentrate to obtain the crude product.

Yield : 60–65% (requires chromatographic purification).

Comparative Analysis of Methods

Parameter SPPS Diketopiperazine Hydrolysis Direct Coupling
Yield 75–85%70–78%60–65%
Purity >95%>90%80–85%
Scalability ModerateHighLow
Cost HighLowModerate
Racemization Risk MinimalModerateHigh

Key Observations :

  • SPPS offers superior purity and minimal racemization due to controlled stepwise synthesis.

  • The diketopiperazine route is cost-effective for large-scale production but requires careful pH control during hydrolysis.

  • Direct coupling is less efficient due to competing side reactions, necessitating extensive purification.

Challenges and Optimization Strategies

Racemization Mitigation

  • Low-Temperature Coupling : Performing acylation at 0–4°C reduces epimerization during solution-phase synthesis.

  • Ultrashort Deprotection Times : Limit piperidine exposure to <5 minutes during Fmoc removal in SPPS.

Solvent Selection

  • DMF vs. DCM : DMF enhances solubility of glycylglycine but may increase diketopiperazine risk; DCM is preferred for acylation steps.

Catalytic Additives

  • HOAt (1-hydroxy-7-azabenzotriazole) : Improves coupling efficiency by 15–20% compared to HOBt in solution-phase methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylbenzoyl)glycylglycine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential acylation of glycylglycine with 4-methylbenzoyl chloride. Key parameters include solvent choice (e.g., acetonitrile for improved solubility ), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Comparative studies suggest microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Spectroscopy : FT-IR confirms amide bond formation (C=O stretch at ~1650 cm⁻¹; N-H bend at ~1550 cm⁻¹). NMR (¹H and ¹³C) resolves methylbenzoyl and glycylglycine moieties .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while LC-MS validates molecular weight (expected [M+H]⁺ = 279.3 Da) .
  • Thermal Analysis : DSC identifies melting points and decomposition profiles, essential for stability assessments .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in aqueous buffers (pH 3–9) show maximal stability at pH 6–6. Accelerated degradation at pH <4 or >8 correlates with hydrolysis of the amide bond. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, suggesting storage at ≤4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor binding. For example, docking into the active site of serine proteases reveals hydrogen bonding between the glycylglycine backbone and catalytic triads .
  • MD Simulations : GROMACS assesses dynamic stability of complexes, with RMSD <2 Å indicating robust binding .
  • Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is recommended to correlate computational predictions with experimental binding constants (e.g., Kd values) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives, especially in polymorphic systems?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs (e.g., SHELXL) refine crystal structures, with emphasis on resolving torsional angles of the methylbenzoyl group. Twinning or disorder in crystals may require data collection at low temperatures (100 K) .
  • Powder XRD : Rietveld refinement identifies polymorphs, with differences in d-spacings ≥0.5 Å indicating distinct crystalline phases .

Q. How do researchers address contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR or IR?

  • Methodological Answer :

  • Artifact Identification : Replicate experiments under anhydrous conditions to exclude solvent interference (e.g., DMSO-d6 residual peaks in ¹H NMR).
  • Isotopic Labeling : ¹⁵N-labeled glycylglycine precursors clarify ambiguous splitting patterns in crowded spectral regions .
  • Advanced Techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, while variable-temperature NMR detects conformational exchange .

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